molecular formula C10H12N2O5 B2493850 Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate CAS No. 893764-49-3

Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate

Cat. No. B2493850
CAS RN: 893764-49-3
M. Wt: 240.215
InChI Key: UZYAVHOLHKFFLE-UHFFFAOYSA-N
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Description

"Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate" is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields of chemistry. The compound is characterized by the presence of a nitropyridin moiety, which contributes to its reactivity and properties.

Synthesis Analysis

The synthesis of compounds related to "this compound" involves complex reactions that include nitration, alkylation, and acylation processes. For instance, Duthaler (1983) detailed the preparation of methyl 4-nitro-3-oxobutyrate, a closely related compound, through substitution and deprotection steps, offering insights into the synthetic pathways that could be adapted for the target compound (Duthaler, 1983).

Molecular Structure Analysis

The molecular and crystal structures of related nitroaromatic compounds have been studied using techniques such as X-ray diffraction. These studies reveal the arrangement of atoms within the molecules and how they influence the compound's physical and chemical properties. For example, Shiro et al. (1977) investigated the structures of nitropyridine N-oxides, providing valuable data on molecular conformations that could be relevant to understanding "this compound" (Shiro et al., 1977).

Chemical Reactions and Properties

The chemical behavior of "this compound" can be inferred from studies on similar compounds. For instance, reactions involving nitropyridines, as discussed by Miri et al. (2002), highlight the potential activities of the compound under study, including its reactions under various conditions and its ability to undergo transformations such as cyclocondensation and aminolysis (Miri et al., 2002).

Physical Properties Analysis

Investigations into the physical properties of related compounds provide insights into their stability, solubility, and crystalline structure. For example, the study of the crystal and molecular structures of nitropyridine derivatives by Jin et al. (2000) can help predict the behavior of "this compound" in various solvents and under different physical conditions (Jin et al., 2000).

Chemical Properties Analysis

The chemical properties of "this compound" can be anticipated by examining the reactivity patterns of similar molecules. Studies on the aminolysis of nitrophenyl acetates, like that conducted by Deady and Finlayson (1980), shed light on the nucleophilic reactions and catalytic behaviors that may be relevant to our compound of interest (Deady & Finlayson, 1980).

Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate is involved in various synthetic pathways and chemical reactions, highlighting its versatility in organic chemistry. It serves as a key intermediate in the construction of highly substituted nitroaromatic systems. For instance, its role is evident in the synthesis of 4-nitro-3-oxobutyrate, showcasing its stability and utility in cyclocondensations, leading to the production of 4,6-dimethyl-3-nitrosalicylate. The compound demonstrates adaptability by participating in different reaction schemes, such as the halogen-substitution method, offering access to various derivatives including crystalline enol ethers and enol acetates (Duthaler, 1983).

Multicomponent Synthesis

The compound is also a part of multicomponent synthesis processes. It is utilized in the creation of unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines. The synthesis involves a sequence of reactions starting from 2-nitroacetophenone and leading to the formation of unsymmetrical 1,4-dihydropyridines and their subsequent oxidation to 2,4-dimethyl-5-nitropyridines. This multicomponent approach signifies the compound's significance in synthesizing complex and previously unattainable nitropyridine derivatives (Turgunalieva et al., 2023).

properties

IUPAC Name

methyl 2-(4,6-dimethyl-3-nitropyridin-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-6-4-7(2)11-10(9(6)12(14)15)17-5-8(13)16-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYAVHOLHKFFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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